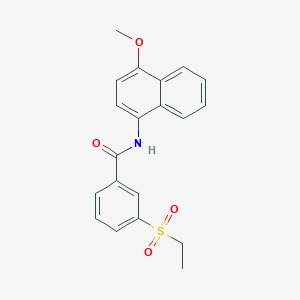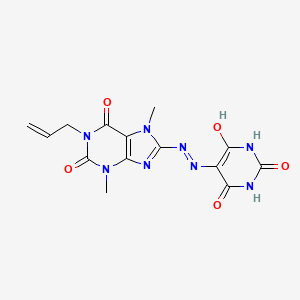![molecular formula C9H9N3 B2672751 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1318945-19-5](/img/structure/B2672751.png)
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 1318945-19-5 . It has a molecular weight of 159.19 and is typically found as a powder .
Synthesis Analysis
The synthesis of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives has been accomplished through various methods. For instance, one method involves the methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide, followed by a reaction with an appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is represented by the InChI code: 1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12) .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Multi-Targeted Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives, such as 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, have been discovered as potential multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines . Notably, compound 5k, a derivative of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Apoptosis Inducers
These compounds have also been found to induce apoptosis in cancer cells . For instance, compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity .
α-Amylase Inhibitors
Pyrrolo[2,3-d]pyrimidine-based analogues have been designed and synthesized for their ability to inhibit the α-amylase enzyme, which is a potential therapeutic target for treating diabetes . Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action, with IC50 values in the 0.252–0.281 mM range .
Anticancer Therapeutics
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a derivative of 4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy .
Treatments for Inflammatory Skin Disorders
This compound has also been used in innovative treatments for inflammatory skin disorders like atopic dermatitis .
Pharmaceutical Intermediate
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Zukünftige Richtungen
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . Therefore, future research may focus on exploring its potential applications in drug development.
Eigenschaften
IUPAC Name |
4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-6(1)8-7-3-4-10-9(7)12-5-11-8/h3-6H,1-2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRWLKVTNRHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=CNC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans 1-[2-(5-Chloro-thiophen-2-yl)-cyclopropyl]-ethanone](/img/structure/B2672668.png)

![(4-Cyclopropylsulfonylpiperazin-1-yl)-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2672673.png)
![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2672676.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)
![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2672679.png)
![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)

![1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2672684.png)

![5-Chloro-2-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2672688.png)
![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)